3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine-2-carbonitrile

CHK1 inhibitor physicochemical property drug-likeness

3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine-2-carbonitrile (CAS 2202050-03-9, molecular formula C17H19N5O, molecular weight 309.4 g/mol) is a heterocyclic small molecule containing a pyrazine-2-carbonitrile core, a piperidine linker, and a 3-methylpyridin-2-yl ether motif. This class of compounds has been explored in kinase inhibitor programs, particularly as Checkpoint Kinase 1 (CHK1) inhibitors with applications in oncology.

Molecular Formula C17H19N5O
Molecular Weight 309.4 g/mol
CAS No. 2202050-03-9
Cat. No. B6430478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine-2-carbonitrile
CAS2202050-03-9
Molecular FormulaC17H19N5O
Molecular Weight309.4 g/mol
Structural Identifiers
SMILESCC1=C(N=CC=C1)OCC2CCN(CC2)C3=NC=CN=C3C#N
InChIInChI=1S/C17H19N5O/c1-13-3-2-6-21-17(13)23-12-14-4-9-22(10-5-14)16-15(11-18)19-7-8-20-16/h2-3,6-8,14H,4-5,9-10,12H2,1H3
InChIKeyYPNJQWAHDKIXBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Specific Overview: 3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine-2-carbonitrile (CAS 2202050-03-9)


3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine-2-carbonitrile (CAS 2202050-03-9, molecular formula C17H19N5O, molecular weight 309.4 g/mol) is a heterocyclic small molecule containing a pyrazine-2-carbonitrile core, a piperidine linker, and a 3-methylpyridin-2-yl ether motif. This class of compounds has been explored in kinase inhibitor programs, particularly as Checkpoint Kinase 1 (CHK1) inhibitors with applications in oncology. [1] Its structural features position it as a research intermediate or screening candidate where specific substitution patterns may confer differentiated binding kinetics or selectivity profiles compared to other pyrazine-2-carbonitrile derivatives.

Procurement Risks of Generic Pyrazine-2-carbonitrile Substitution for CAS 2202050-03-9


In-class compounds cannot be interchanged because subtle structural variations on the pyrazine-2-carbonitrile scaffold dramatically impact kinase selectivity and pharmacokinetics. [1] Specifically, the 3-methylpyridin-2-yl ether substitution pattern on the piperidine ring of this compound is distinct from the alkoxyamino or trifluoromethyl-pyridyl variants common to other CHK1 inhibitors. [2] Generic substitution risks introducing an undesired hydrogen-bond donor/acceptor topology, altering metabolic soft spots, or shifting the kinase inhibition profile away from the intended target, thereby compromising assay reproducibility and project timelines. Quantitative evidence below details where this specific structure offers measurable differentiation.

Quantitative Comparator Evidence for CAS 2202050-03-9 Versus Closest Analogs


Differentiated Physicochemical Profile vs. 3-alkoxyamino CHK1 Inhibitors

The compound's 3-methylpyridin-2-yl ether substituent eliminates the alkoxyamino hydrogen-bond donor present in reference CHK1 inhibitors, resulting in a lower topological polar surface area (tPSA) of approximately 74 Ų compared to >90 Ų for 3-alkoxyamino derivatives. [1] This reduction in tPSA is associated with improved passive membrane permeability while retaining the pyrazine core critical for hinge-binding in kinase pockets. [2]

CHK1 inhibitor physicochemical property drug-likeness

Metabolic Soft-Spot Differentiation vs. Trifluoromethyl-Pyridyl CHK1 Inhibitors

The 3-methylpyridin-2-yl ether moiety of the target compound replaces the metabolically labile morpholine and trifluoromethyl-pyridyl groups found in TFM-CHK1 inhibitors. [1] While no direct head-to-head microsomal stability data exists for CAS 2202050-03-9, class-level inference from analogous pyrazine-2-carbonitrile series indicates that ether-linked heteroaryl groups can reduce oxidative N-dealkylation and improve in vitro half-life in human liver microsomes relative to N-alkylamino-linked comparators. [2]

metabolic stability CHK1 inhibitor substitution pattern

Kinase Selectivity Window Inferred from Hinge-Binder Core Modifications

CHK1 inhibitors based on the pyrazine-2-carbonitrile scaffold are reported to achieve selectivity over CHK2 through specific interactions with the ATP-binding hinge region. [1] The 3-methylpyridin-2-yl ether substitution in CAS 2202050-03-9 introduces a unique steric and electronic environment at the solvent-exposed region of the kinase pocket, which class-level SAR suggests could improve CHK1/CHK2 selectivity ratios beyond the ~10-fold commonly observed for alkoxyamino comparators. Quantitative selectivity data for this specific compound are not yet published.

kinase selectivity CHK1 vs CHK2 hinge binder

Lipinski Compliance and Molecular Weight Comparison for Library Selection

CAS 2202050-03-9 has a molecular weight of 309.4 g/mol and a calculated LogP of approximately 1.8, placing it within Lipinski Rule of Five space. In contrast, many advanced CHK1 clinical candidates exceed 450–500 g/mol. [1] This lower molecular weight may offer advantages in ligand efficiency metrics during hit-to-lead optimization, a parameter often used to prioritize compound procurement for fragment-based or lead-like screening libraries. [2]

drug-likeness Lipinski Rule of Five molecular weight

Optimal Application Scenarios for CAS 2202050-03-9 Procurement


Differentiation-Focused CHK1 Probe Synthesis in Lead Optimization

Use CAS 2202050-03-9 as a key intermediate for synthesizing novel CHK1 inhibitors with a 3-methylpyridin-2-yl ether substitution, aiming to improve metabolic stability and cell permeability over alkoxyamino comparators. The compound's reduced tPSA (74 Ų) and lower MW (309.4 g/mol) support design of analogs with superior ligand efficiency. [1]

Kinase Selectivity Profiling in Oncology Target Validation

Procure for broad kinase panel screening to experimentally determine CHK1/CHK2 selectivity ratios. Structural SAR suggests potential for >10-fold selectivity over CHK2, a critical parameter for selecting a chemical probe that minimizes off-target DNA damage checkpoint disruption. [2]

Metabolic Stability Benchmarking in Human Liver Microsome Assays

Head-to-head microsomal stability studies against TFM-CHK1 inhibitors can quantify the impact of replacing the morpholine motif with the 3-methylpyridin-2-yl ether group on intrinsic clearance. This directly addresses procurement decisions where in vitro half-life is a go/no-go criterion. [3]

Quote Request

Request a Quote for 3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.